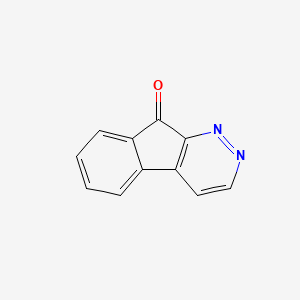
5-(Pyridin-3-yl)oxazol-2-amine
Descripción general
Descripción
5-(Pyridin-3-yl)oxazol-2-amine is a compound that has been identified as a novel hit by high throughput screening campaign . It is a part of a class of compounds based on 3- (benzo [d]oxazol-2-yl)-5- (1- (piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine .
Synthesis Analysis
The synthesis of 5-(Pyridin-3-yl)oxazol-2-amine involves structural modification of parent benzoxazole scaffolds by introducing substituents on phenyl . This process displayed potent inhibitory activities toward GRK-2 and -5 .Molecular Structure Analysis
The molecular structure of 5-(Pyridin-3-yl)oxazol-2-amine is characterized by a five-membered heterocyclic ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Aplicaciones Científicas De Investigación
Antibacterial Activity
Compounds incorporating the oxadiazole structure with a pyridinyl triazole ring, including derivatives of 5-(Pyridin-3-yl)oxazol-2-amine, have demonstrated promising antibacterial activity. This suggests their potential as pharmacophore structures in developing candidate drugs for antibacterial purposes (Guo-qiang Hu et al., 2005).
Anticancer Activity
Several studies have explored the anticancer properties of derivatives of 5-(Pyridin-3-yl)oxazol-2-amine. For instance, compounds synthesized from this class have shown potential in inhibiting tumor growth and proliferation, highlighting their role as potent anticancer agents with low toxicity. These findings suggest their applicability in cancer treatment and the development of new anticancer drugs (Xiao-meng Wang et al., 2015).
Enzyme Inhibition
Compounds based on 5-(Pyridin-3-yl)oxazol-2-amine have been evaluated for their enzyme inhibitory activities, particularly in relation to enzymes like 15-lipoxygenase. Such studies have implications for the treatment of inflammatory diseases and the development of anti-inflammatory drugs (Tayebe Asghari et al., 2015).
Material Science Applications
The oxazol-2-amine derivatives, including those based on 5-(Pyridin-3-yl)oxazol-2-amine, have been explored for their optical properties and potential applications in material science. This includes their use in organic light-emitting diodes (OLEDs) and other photonic devices, where they contribute to the development of materials with desirable photophysical properties (Jiayi Guo et al., 2019).
Mecanismo De Acción
Direcciones Futuras
The future directions for the research on 5-(Pyridin-3-yl)oxazol-2-amine could involve discovering novel small molecules to inhibit GRK-2 and -5 . Additionally, the diverse biological potential of oxazole derivatives, which include antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities , suggests that there could be further exploration in these areas.
Propiedades
IUPAC Name |
5-pyridin-3-yl-1,3-oxazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8-11-5-7(12-8)6-2-1-3-10-4-6/h1-5H,(H2,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPRJOFZLFRXEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=C(O2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501308410 | |
| Record name | 5-(3-Pyridinyl)-2-oxazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501308410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyridin-3-yl)oxazol-2-amine | |
CAS RN |
1014629-82-3 | |
| Record name | 5-(3-Pyridinyl)-2-oxazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1014629-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Pyridinyl)-2-oxazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501308410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzene, pentachloro[2,3,3-trichloro-1-(dichloromethylene)-2-propenyl]-](/img/structure/B3044936.png)

![Indeno[1,2-c]pyrazol-4(2H)-one, 3-(4-methoxyphenyl)-2-methyl-](/img/structure/B3044940.png)
![Formamide, N-[1-(1-methylethoxy)ethyl]-](/img/structure/B3044941.png)
![[4-[(Z)-4-[4-(furan-2-carbonyloxy)phenyl]hex-3-en-3-yl]phenyl] furan-2-carboxylate](/img/structure/B3044943.png)


![1-[2-(2-Methylpropyl)phenyl]ethan-1-one](/img/structure/B3044946.png)


![Methanone, [2-(methylthio)pyrazolo[1,5-a]pyridin-3-yl]phenyl-](/img/structure/B3044955.png)

![2H-indeno[2,1-c]pyridazine-3,9-dione](/img/structure/B3044958.png)
